Methyl morpholine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

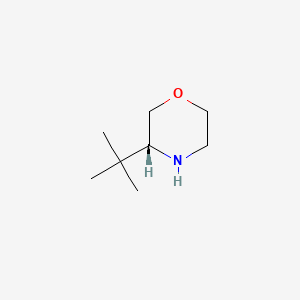

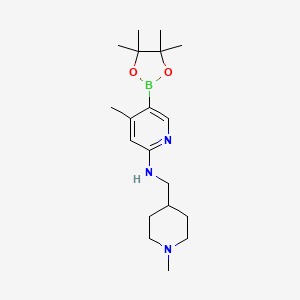

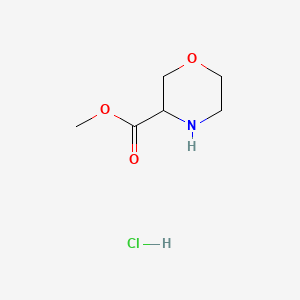

“Methyl morpholine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1214686-81-3 . It has a molecular weight of 181.62 and its IUPAC name is methyl 3-morpholinecarboxylate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

Morpholines, including Methyl morpholine-3-carboxylate hydrochloride, have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The InChI code for Methyl morpholine-3-carboxylate hydrochloride is 1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

Methyl morpholine-3-carboxylate hydrochloride is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Applications De Recherche Scientifique

Synthesis and Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, demonstrates the potential of morpholine derivatives in peptidomimetic chemistry. This synthesis is compatible with solid-phase peptide synthesis, indicating its utility in creating complex peptide-based structures (Sladojevich, Trabocchi, & Guarna, 2007).

Intermediate in Novel Cannabinoid Ligand Synthesis

Morpholine derivatives serve as key intermediates in the synthesis of cannabinoid ligands. An improved method for preparing 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a vital intermediate, has been developed, highlighting the compound's role in the synthesis of new pharmacologically relevant molecules (Zhao et al., 2009).

Potential Antidepressive Properties

Studies have shown the antidepressive activity of various morpholine hydrochloride compounds, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrating the compound's potential in developing new antidepressants (Yuan, 2012).

Antihypoxic Effects

Morpholine derivatives like 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride exhibit significant antihypoxic effects, marking them as candidates for further pharmacological testing as potential antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

Biomedical and Photo-electrocatalytic Applications

The synthesis of non-symmetric phenothiazinium salt functionalized with a morpholine unit, like 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, has potential applications in the biomedical field and in photo-electrocatalytic processes (Tiravia et al., 2022).

Appetite Suppressant Properties

Compounds like (S)-3-[(benzyloxy)methyl]morpholine hydrochloride have been studied for their appetite-suppressant activity, showcasing another possible therapeutic application of morpholine derivatives (Brown, Foubister, Forster, & Stribling, 1986).

Antitumor Activity

Morpholine derivatives have also been explored for their antitumor properties. For instance, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides have been synthesized and tested for their in vitro antitumor activity, suggesting the potential of these compounds in cancer therapy (Isakhanyan et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

methyl morpholine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWULSIFJKMWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655078 |

Source

|

| Record name | Methyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl morpholine-3-carboxylate hydrochloride | |

CAS RN |

1214686-81-3 |

Source

|

| Record name | Methyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.